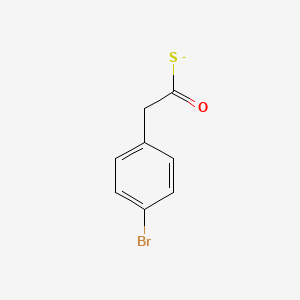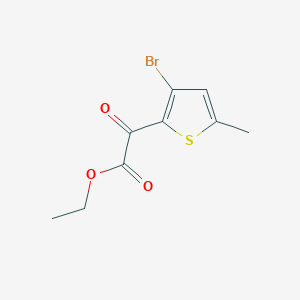![molecular formula C36H30NO2P B11822654 N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11822654.png)
N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine” is a complex organic compound with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine” involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, typically involving phenylethylamine and other organic precursors.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, pressures, and catalysts to ensure the desired product is formed.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes and ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
“N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the structure, potentially leading to new compounds with different properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, altering its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen atoms, while reduction could remove certain functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, “N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine” is studied for its unique structure and reactivity. Researchers explore its potential as a building block for more complex molecules.
Biology
In biology, this compound may be investigated for its interactions with biological molecules, such as proteins and nucleic acids. Its unique structure could lead to interesting biological activity.
Medicine
In medicine, researchers might explore the compound’s potential as a therapeutic agent. Its interactions with biological targets could lead to the development of new drugs.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it a candidate for various industrial applications.
Mécanisme D'action
The mechanism by which “N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine” exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphapentacyclo derivatives and related organic molecules with multiple rings and phosphorus atoms. Examples might include:
- Phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa derivatives
- Other N,N-bis[(1S)-1-phenylethyl] compounds
Uniqueness
What sets “N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine” apart is its specific combination of rings and functional groups
Propriétés
Formule moléculaire |
C36H30NO2P |
|---|---|
Poids moléculaire |
539.6 g/mol |
Nom IUPAC |
N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine |
InChI |
InChI=1S/C36H30NO2P/c1-24(26-12-5-3-6-13-26)37(25(2)27-14-7-4-8-15-27)32-19-11-18-31-30(32)21-23-34-36(31)35-29-17-10-9-16-28(29)20-22-33(35)38-40-39-34/h3-25,40H,1-2H3/t24-,25-,40?/m0/s1 |
Clé InChI |
RBOUQNVIOHIXDY-ZTVSCHOESA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)N(C2=CC=CC3=C2C=CC4=C3C5=C(C=CC6=CC=CC=C65)OPO4)[C@@H](C)C7=CC=CC=C7 |
SMILES canonique |
CC(C1=CC=CC=C1)N(C2=CC=CC3=C2C=CC4=C3C5=C(C=CC6=CC=CC=C65)OPO4)C(C)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822572.png)

![N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine](/img/structure/B11822583.png)


![3-[2-[(2-Bromophenyl)methoxy]-5-chlorophenyl]prop-2-enoic acid](/img/structure/B11822616.png)

![Benzeneacetamide, N-[(1R)-1-[[[[4-[[(aminocarbonyl)amino]methyl]phenyl]methyl]amino]carbonyl]-4-[(aminoiminomethyl)amino]butyl]-](/img/structure/B11822626.png)

![Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11822632.png)

![N-[(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11822653.png)
![3-[5-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B11822655.png)

